BenchChemオンラインストアへようこそ!

2-(2-Oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonylamino)-benzoic acid

FIEL1 E3 Ligase Fibrosis Ubiquitination

2-(2-Oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonylamino)-benzoic acid (CAS 701275-61-8) is a synthetic benzimidazole sulfonamide derivative bearing a 2-carboxy-phenyl substituent linked through a sulfonamide bridge to the 5-position of the 2-oxo-2,3-dihydro-1H-benzimidazole core. With a molecular formula of C14H11N3O5S and a molecular weight of 333.32 g/mol, this compound is supplied at ≥95% purity (typically 95–98% depending on vendor) for research and further manufacturing use.

Molecular Formula C14H11N3O5S
Molecular Weight 333.32 g/mol
CAS No. 701275-61-8
Cat. No. B2933062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonylamino)-benzoic acid
CAS701275-61-8
Molecular FormulaC14H11N3O5S
Molecular Weight333.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3
InChIInChI=1S/C14H11N3O5S/c18-13(19)9-3-1-2-4-10(9)17-23(21,22)8-5-6-11-12(7-8)16-14(20)15-11/h1-7,17H,(H,18,19)(H2,15,16,20)
InChIKeyPYZGHELWFCMXSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonylamino)-benzoic Acid (CAS 701275-61-8): Structural Identity and Procurement Context


2-(2-Oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonylamino)-benzoic acid (CAS 701275-61-8) is a synthetic benzimidazole sulfonamide derivative bearing a 2-carboxy-phenyl substituent linked through a sulfonamide bridge to the 5-position of the 2-oxo-2,3-dihydro-1H-benzimidazole core . With a molecular formula of C14H11N3O5S and a molecular weight of 333.32 g/mol, this compound is supplied at ≥95% purity (typically 95–98% depending on vendor) for research and further manufacturing use . It belongs to the substituted benzimidazole sulfonamide class, a privileged scaffold in medicinal chemistry associated with aspartic protease inhibition, carbonic anhydrase modulation, and E3 ligase interaction [1][2].

Why 2-(2-Oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonylamino)-benzoic Acid Cannot Be Replaced by Generic Benzimidazole Sulfonamides


Within the 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide scaffold, minor structural modifications—regioisomerism of the benzoic acid attachment (2- vs. 4-position), N-alkylation of the benzimidazolone ring, and esterification of the carboxylic acid—produce divergent biological target engagement and potency [1][2]. The 2-carboxy substitution in CAS 701275-61-8 creates an intramolecular hydrogen-bonding geometry distinct from the 4-carboxy isomer (CAS 726155-15-3, the BC-1480 backbone), which is the characterized pharmacophore for FIEL1 E3 ligase inhibition [1]. Furthermore, the ethyl ester analog (PubChem CID 2210444) demonstrated HIV-1 protease inhibitory activity (IC50 1.79 μM), whereas the free carboxylic acid may exhibit altered membrane permeability and target binding kinetics [2]. Consequently, procurement of an uncharacterized benzimidazole sulfonamide analog as a presumed equivalent to CAS 701275-61-8 risks experimental failure due to unrecognized regioisomer-dependent activity cliffs.

Quantitative Evidence Guide: Differentiating 2-(2-Oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonylamino)-benzoic Acid from Closest Analogs


Positional Isomerism Dictates FIEL1 E3 Ligase Pharmacophore Access: 2-COOH vs. 4-COOH Benzoic Acid Attachment

The 4-carboxy positional isomer (CAS 726155-15-3) is the experimentally validated backbone (BC-1480) for FIEL1 E3 ligase inhibition, directly disrupting FIEL1-directed PIAS4 ubiquitination in a concentration-dependent manner [1]. The target compound (CAS 701275-61-8) bears the carboxylic acid at the 2-position of the phenyl ring, a regioisomeric arrangement that alters the spatial orientation of the carboxylate hydrogen-bond donor/acceptor relative to the sulfonamide bridge and the benzimidazolone core. In the FIEL1 pharmacophore model, the 4-COOH orientation is critical for productive interaction with the FIEL1 HECT domain cavity; the 2-COOH isomer is not reported to exhibit comparable FIEL1 inhibitory activity [1]. This regioisomer-dependent activity cliff means that researchers targeting the FIEL1-PIAS4 axis must select the 4-COOH isomer, while those exploring alternative target space or seeking a negative control for FIEL1 engagement should procure the 2-COOH isomer.

FIEL1 E3 Ligase Fibrosis Ubiquitination Structure-Activity Relationship

Carboxylic Acid vs. Ethyl Ester: HIV-1 Protease Inhibitory Potency Comparison via BindingDB Cross-Compound Analysis

The ethyl ester analog of the 4-COOH isomer (PubChem CID 2210444; ethyl 4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoate) was tested against HIV-1 Gag-Pol polyprotein in a fluorescence resonance energy transfer (FRET) assay, yielding an IC50 of 1.79 μM (1,790 nM) at pH 8.0 and 2°C [1]. This compound falls within the generic scope of the Janssen/Tibotec broadspectrum substituted benzimidazole sulfonamide HIV protease inhibitor patent family (WO03076413A1) [2]. The target compound (CAS 701275-61-8) is the free carboxylic acid 2-position isomer, which presents two key differentiating features: (a) the free carboxylic acid moiety vs. the ethyl ester prodrug element, affecting membrane permeability and intracellular activation; and (b) the 2- vs. 4-attachment, which may alter the binding pose within the HIV-1 protease active site. While direct HIV-1 protease inhibition data for CAS 701275-61-8 has not been publicly reported, the available analog data provide a benchmark for comparative evaluation in aspartic protease screening campaigns.

HIV-1 Protease Aspartic Protease Inhibition BindingDB FRET Assay

N-Alkylation Status of the Benzimidazolone Ring: 1,3-Dimethyl Analog as a Comparator for H-Bond Donor Capacity

The target compound retains two N-H hydrogen bond donors on the 2-oxo-2,3-dihydro-1H-benzimidazole core (positions 1 and 3), whereas the commercially available 1,3-dimethyl analog (2-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonylamino)-benzoic acid, C16H15N3O5S, MW 361.4) eliminates both H-bond donor sites . This methylation abolishes the tautomeric 2-oxo/2-hydroxy equilibrium of the benzimidazolone ring, fixing the electronic configuration and removing potential hydrogen-bonding interactions with target proteins. The dimethyl analog has a higher molecular weight (361.4 vs. 333.32), increased logP, and distinct solubility profile compared to the target compound . For researchers exploring structure-activity relationships where benzimidazolone N-H hydrogen bonding is hypothesized to be critical for target engagement, the target compound provides the native H-bond donor configuration that the dimethyl analog cannot replicate.

Hydrogen Bond Donor Benzimidazolone Medicinal Chemistry Physicochemical Properties

Parent Sulfonamide Core Baseline Activity: Mycobacterium tuberculosis Glutamine Synthetase Inhibition

The unsubstituted parent core, 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide (C7H7N3O3S), was evaluated against Mycobacterium tuberculosis glutamine synthetase and showed 24% inhibition at 1.0 mM concentration [1]. This establishes the basal enzyme inhibitory activity of the benzimidazole-5-sulfonamide scaffold in the absence of the benzoic acid appendage. The target compound (CAS 701275-61-8) extends this core with a 2-carboxy-phenylsulfonylamino moiety, adding both steric bulk and an additional carboxylic acid pharmacophore that may enhance or redirect target engagement relative to the parent sulfonamide. The 24% inhibition at 1.0 mM provides a quantitative baseline against which the target compound's potency can be benchmarked in glutamine synthetase or related enzyme assays.

Glutamine Synthetase Mycobacterium tuberculosis Enzyme Inhibition Brenda Database

Commercial Availability and Purity Specification: Vendor-Differentiated Procurement Options

CAS 701275-61-8 is available from multiple vendors with differential purity specifications and supporting documentation. Synblock supplies the compound at NLT 98% purity with accompanying MSDS, NMR, HPLC, and LC-MS documentation . AKSci offers ≥95% purity . ChemScene (Cat. No. CS-0219643) supplies at 95% purity with specified storage conditions (sealed, dry, 2–8°C) . Santa Cruz Biotechnology offers 250 mg unit sizes . In contrast, the 4-position isomer (CAS 726155-15-3, BC-1480 backbone) is available through Enamine (Cat. No. EN300-04899) at 95% purity [1]. Researchers requiring high-purity material with full analytical characterization for quantitative pharmacology should prioritize vendors providing ≥98% purity with NMR/HPLC verification, while those performing exploratory screening may find 95% purity sufficient.

Procurement Purity Supply Chain Analytical Documentation

Recommended Research and Procurement Application Scenarios for 2-(2-Oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonylamino)-benzoic Acid


Negative Control for FIEL1 E3 Ligase Inhibitor Studies in Fibrosis Research

Investigators studying the FIEL1-PIAS4 ubiquitination axis in pulmonary fibrosis or other fibrotic disease models can employ CAS 701275-61-8 as a structurally matched negative control compound. The 4-COOH isomer (BC-1480, CAS 726155-15-3) is the characterized FIEL1 pharmacophore backbone [1]; the 2-COOH isomer (target compound) is regioisomerically distinct and not reported to inhibit FIEL1-directed PIAS4 ubiquitination. Using both isomers side-by-side enables rigorous demonstration of target engagement specificity. Procurement recommendation: obtain the target compound at ≥98% purity with NMR verification to ensure no contamination by the active 4-COOH isomer.

Scaffold-Hopping Library Design for HIV-1 Aspartic Protease Inhibitor Discovery

Medicinal chemistry teams pursuing non-peptidomimetic HIV-1 protease inhibitors can incorporate CAS 701275-61-8 as a fragment or scaffold-hopping starting point. The ethyl ester analog demonstrated IC50 = 1.79 μM against HIV-1 Gag-Pol polyprotein in a FRET-based assay [1], validating the benzimidazole-5-sulfonamide scaffold for aspartic protease engagement. The free carboxylic acid 2-COOH isomer offers an alternative geometry and ionization state for structure-based design, potentially addressing resistance mutations that compromise binding of existing inhibitors within the WO03076413A1 patent space [2]. Researchers should confirm compound identity via LC-MS before initiating synthetic elaboration.

Structure-Activity Relationship Studies on Benzimidazolone H-Bond Donor Pharmacophores

For academic or industrial groups investigating the role of benzimidazolone N-H hydrogen bonding in target protein binding, CAS 701275-61-8 provides the native 2 H-bond donor configuration. The 1,3-dimethyl analog (C16H15N3O5S, MW 361.4) eliminates both N-H donors [1]. A paired compound set—target compound vs. dimethyl analog—allows isolation of the N-H hydrogen bonding contribution to affinity and selectivity. The target compound's lower molecular weight (333.32 vs. 361.4) also confers superior ligand efficiency metrics, making it the preferred starting point for fragment-based drug discovery where maintaining low MW and high H-bond donor count is critical.

Enzyme Inhibition Screening Against Glutamine Synthetase and Related Amidotransferases

The parent benzimidazole-5-sulfonamide core exhibits 24% inhibition of M. tuberculosis glutamine synthetase at 1.0 mM [1]. CAS 701275-61-8, bearing an additional 2-carboxy-phenylsulfonylamino appendage, represents an elaborated analog for enzyme inhibition profiling. Screening this compound against glutamine synthetase, asparagine synthetase, or other amidotransferases can reveal whether the benzoic acid extension enhances potency beyond the basal 24% inhibition level. The compound's ≥98% purity option (Synblock) is recommended for quantitative enzymology to minimize interference from impurities in IC50/EC50 determinations.

Quote Request

Request a Quote for 2-(2-Oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonylamino)-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.